molecular formula C12H15Cl3N2O3S B4050908 N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide

N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide

Cat. No.: B4050908
M. Wt: 373.7 g/mol
InChI Key: BDZAJGMDKFYQCV-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide is a chemical compound with a complex structure that includes a butylsulfamoyl group attached to a phenyl ring, which is further connected to a trichloroacetamide moiety

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl chloride to form N-butyl-4-aminobenzenesulfonamide. This intermediate is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the trichloroacetamide group to simpler amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Simpler amide derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide
  • N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylthio)acetamide
  • N-[4-(butylsulfamoyl)phenyl]-4-phenoxybutanamide

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide is unique due to its trichloroacetamide moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3N2O3S/c1-2-3-8-16-21(19,20)10-6-4-9(5-7-10)17-11(18)12(13,14)15/h4-7,16H,2-3,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZAJGMDKFYQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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